molecular formula C9H5F3N2O B141182 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde CAS No. 128886-88-4

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Cat. No. B141182
M. Wt: 214.14 g/mol
InChI Key: MLXUIWNFGIROFY-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a chemical compound that has been utilized in the field of photoaffinity labeling. This compound contains a trifluoromethyl group and a diazirine moiety, which, upon irradiation with UV light, can form a reactive carbene capable of covalently bonding to nearby molecular structures, such as proteins or nucleic acids. This property makes it a valuable tool for studying molecular interactions within biological systems .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for creating trifluoromethylated stereogenic centers, has been described. This compound was used in organocatalytic 1,4-additions with several nucleophiles, leading to products with high optical purity . Although not the same compound, this research provides insight into the synthetic strategies that could potentially be adapted for synthesizing compounds like 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has been determined using crystallography. For example, the crystal structure of a benzaldehyde derivative with a complex thiophene-containing side chain was elucidated, providing details such as bond lengths and angles, which are crucial for understanding the reactivity and interaction of such compounds .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives has been studied extensively. In the context of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, its reactivity under UV light has been shown to induce cross-linking reactions with complementary strands of nucleic acids, forming covalent DNA-protein complexes. This reaction is sequence-independent and can be used for photoaffinity modification of proteins and nucleic acids . Additionally, the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated, leading to the formation of stable hemiaminals and Schiff bases, which could be relevant to the reactivity of benzaldehyde derivatives in various conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the protection of hydroxyl groups in dihydroxy-benzaldehyde derivatives affects their reactivity and solubility . The trifluoromethyl group in such compounds is known to influence their chemical behavior, often increasing their lipophilicity and stability, which could be extrapolated to the compound .

Scientific Research Applications

Photoaffinity Probes

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has been studied in the context of photoaffinity probes. Photolysis of related diazirine compounds leads to products consistent with singlet carbene intermediates, which suggests their utility in photoaffinity labeling in biological systems. However, these photoinsertion products may undergo elimination and hydrolysis, potentially limiting their effectiveness for obtaining primary sequence data in biological applications (Platz et al., 1991).

Antiplasmodial Activity

A compound structurally similar to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, isolated from the marine sponge Xestospongia sp., has shown moderate antiplasmodial activity against Plasmodium falciparum (Murtihapsari et al., 2018).

Peptide Photoaffinity Reagents

This compound has been used in the synthesis of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. The synthesis process and the advantages of using this amino acid in peptide photoaffinity reagents are discussed, indicating its potential in biochemical studies (Shih & Bayley, 1985).

Photoaffinity Modification of Proteins and Nucleic Acids

Derivatives of this compound have been synthesized and used in the automatic synthesis of oligodeoxyribonucleotides for photoaffinity modification of proteins and nucleic acids. This includes the study of thermal stability and photomodification efficiency, highlighting its use in studying interactions between nucleic acids and proteins (Agapkina et al., 2002).

RNA Photo-Cross-Linking Probes

Diazirine-containing RNA photo-cross-linking probes have been developed using derivatives of this compound for the identification of microRNA targets. This demonstrates its applicability in RNA research, especially in understanding RNA interactions and gene regulation (Nakamoto & Ueno, 2014).

properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXUIWNFGIROFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462649
Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

CAS RN

128886-88-4
Record name 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128886884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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